Site-Selective Cross-Coupling via 5-Bromo Substituent
The primary differentiating feature of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1269293-79-9) is its capacity to undergo site-selective palladium-catalyzed cross-coupling reactions at the 5-position, a capability absent in its non-brominated analog, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4) [1]. The bromine atom serves as a specific handle for Negishi, Suzuki, and other cross-coupling methodologies, enabling the convergent synthesis of diversely substituted pyrazole derivatives . This allows for the late-stage functionalization of complex molecules and the generation of structurally diverse libraries from a common intermediate.
| Evidence Dimension | Cross-coupling reactivity at the pyrazole 5-position |
|---|---|
| Target Compound Data | Reactive; can undergo Pd-catalyzed cross-coupling (e.g., Negishi) |
| Comparator Or Baseline | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4): Inert; cannot undergo cross-coupling at the 5-position due to absence of halogen |
| Quantified Difference | Qualitative difference in reactivity: The presence of a bromine atom enables a distinct reaction pathway not possible with the comparator, allowing for the synthesis of tetrasubstituted pyrazoles containing multiple pyridinyl substituents [1]. |
| Conditions | Palladium-catalyzed cross-coupling conditions (e.g., Negishi coupling using organozinc halides) [1] |
Why This Matters
This enables the synthesis of complex molecules for medicinal chemistry and agrochemical research that are inaccessible using the non-brominated scaffold, justifying its procurement as a specialized building block.
- [1] Scholarmate. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. 2017. View Source
